molecular formula C10H11IO B13865944 2-(4-Iodophenyl)-2-methylpropanal

2-(4-Iodophenyl)-2-methylpropanal

Cat. No.: B13865944
M. Wt: 274.10 g/mol
InChI Key: WEIBPBNPKFVSMH-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-2-methylpropanal is an organic compound with the molecular formula C10H11IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylpropanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-methylpropanal typically involves the iodination of a suitable precursor. One common method is the iodination of 2-methylpropanal using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-methylpropanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Iodophenyl)-2-methylpropanoic acid.

    Reduction: 2-(4-Iodophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodophenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanal involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodophenyl)acetaldehyde: Similar structure but lacks the methyl group.

    4-Iodophenylacetonitrile: Contains a nitrile group instead of an aldehyde group.

    2-(4-Iodophenyl)ethanol: Contains an alcohol group instead of an aldehyde group.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

2-(4-iodophenyl)-2-methylpropanal

InChI

InChI=1S/C10H11IO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3

InChI Key

WEIBPBNPKFVSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)I

Origin of Product

United States

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